Welcome to the BenchChem Online Store!
molecular formula C9H10BrFO B1376251 2-(5-Bromo-2-fluorophenyl)propan-2-ol CAS No. 1206774-43-7

2-(5-Bromo-2-fluorophenyl)propan-2-ol

Cat. No. B1376251
M. Wt: 233.08 g/mol
InChI Key: RUKMQKCIOJEAKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08524897B2

Procedure details

To a solution of diisopropyl amine (57.3 ml, 402 mmol) in THF (500 ml) was added under argon a 1.6 M solution of nBuLi in hexane (260 ml, 416 mmol) below −50° C. After stirring for 30 min at −75° C., 4-bromo-1-fluoro benzene (31.1 ml, 277 mmol) was added while keeping the temperature below −70° C. After stirring for 2 h at −75° C., acetone (41.2 ml, 554 mmol) was added below −65° C. and the reaction mixture was stirred for 1 h at −75° C., warmed up to −50° C. and poured onto 10% aqueous NH4Cl solution. The mixture was extracted with TBME, organic phases were washed with aqueous KHSO4 solution, saturated NaHCO3 solution and brine, dried over MgSO4, filtered and concentrated. The crude product was crystallized from hexane to provide the title compound as white crystals: TLC (hexane-EtOAc 3:1): Rf=0.45; UPLC RtH5=1.045 min; 1H NMR (360 MHz, CDCl3): δ 7.74 (dd, 1H), 7.36 (m, 1H), 6.93 (dd, 1H), 2.04 (d, 1H), 1.63 (s, 6H).
Quantity
57.3 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
260 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
31.1 mL
Type
reactant
Reaction Step Two
Quantity
41.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.[Li]CCCC.CCCCCC.[Br:19][C:20]1[CH:25]=[CH:24][C:23]([F:26])=[CH:22][CH:21]=1.[CH3:27][C:28]([CH3:30])=[O:29].[NH4+].[Cl-]>C1COCC1>[Br:19][C:20]1[CH:25]=[CH:24][C:23]([F:26])=[C:22]([C:28]([OH:29])([CH3:30])[CH3:27])[CH:21]=1 |f:5.6|

Inputs

Step One
Name
Quantity
57.3 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
260 mL
Type
reactant
Smiles
CCCCCC
Name
Quantity
500 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
31.1 mL
Type
reactant
Smiles
BrC1=CC=C(C=C1)F
Step Three
Name
Quantity
41.2 mL
Type
reactant
Smiles
CC(=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-75 °C
Stirring
Type
CUSTOM
Details
After stirring for 30 min at −75° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below −70° C
STIRRING
Type
STIRRING
Details
After stirring for 2 h at −75° C.
Duration
2 h
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 1 h at −75° C.
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
warmed up to −50° C.
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with TBME, organic phases
WASH
Type
WASH
Details
were washed with aqueous KHSO4 solution, saturated NaHCO3 solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was crystallized from hexane

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1C=CC(=C(C1)C(C)(C)O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.